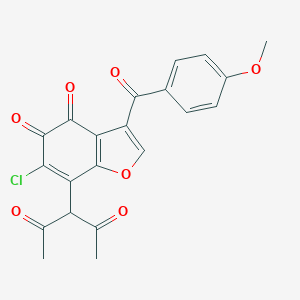
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione, also known as Clotrimazole, is a synthetic antifungal medication. It is a member of the azole family of compounds and is commonly used to treat a variety of fungal infections. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
Mécanisme D'action
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the cell membrane structure leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and has also been shown to have antibacterial and antiviral properties. In addition, 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, there are also limitations to the use of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action may not be fully understood in all cases.
Orientations Futures
There are several areas of future research that could be pursued with regard to 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione. One potential area of research is the development of new analogs of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione with improved properties. Another area of research is the investigation of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione and its effects on different cell types.
Méthodes De Synthèse
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chloro-4-nitroaniline, which is reacted with acetic anhydride to form 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to form 2-amino-4-chlorophenol. The final step of the synthesis involves reacting 2-amino-4-chlorophenol with 4-methoxybenzoyl chloride and phosgene to form 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione.
Applications De Recherche Scientifique
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and Alzheimer's disease. Research has shown that 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione can inhibit the growth of cancer cells and may have neuroprotective effects in the brain.
Propriétés
Nom du produit |
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
|---|---|
Formule moléculaire |
C21H15ClO7 |
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
6-chloro-7-(2,4-dioxopentan-3-yl)-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
InChI |
InChI=1S/C21H15ClO7/c1-9(23)14(10(2)24)16-17(22)20(27)19(26)15-13(8-29-21(15)16)18(25)11-4-6-12(28-3)7-5-11/h4-8,14H,1-3H3 |
Clé InChI |
LFCYEPMRJGDGRK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
SMILES canonique |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B273582.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)

![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)

![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)


![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)